Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 2-bromophenyl-substituted furan ring at the C4 position of the pyrimidine core, a methyl group at C6, and a thioxo (C=S) group at C2. DHPMs are synthesized via the Biginelli reaction and are renowned for their diverse pharmacological activities, including enzyme inhibition and antioxidant properties .
Properties
CAS No. |
853313-90-3 |
|---|---|
Molecular Formula |
C17H15BrN2O3S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
methyl 4-[5-(2-bromophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O3S/c1-9-14(16(21)22-2)15(20-17(24)19-9)13-8-7-12(23-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,24) |
InChI Key |
LVIOGMKKKFHDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Thermal Method
Procedure :
Microwave-Assisted Optimization
Procedure :
-
Reactants : Same as above.
-
Equipment : Domestic microwave oven (600 W).
-
Conditions : Irradiation for 10 min (pulsed 30 s intervals).
Characterization :
-
Mp : 198–200°C.
-
¹H NMR (300 MHz, CDCl₃) : δ 7.65–7.20 (m, 4H, Ar-H), 6.85 (d, J = 3.3 Hz, 1H, Furyl-H), 6.45 (d, J = 3.3 Hz, 1H, Furyl-H), 5.12 (s, 1H, NH), 3.62 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 h | 10 min |
| Yield | 62% | 88% |
| Purity (HPLC) | 95% | 98% |
| Energy Consumption | High | Low |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform heating and reduced side reactions.
Large-Scale Production Considerations
Industrial adaptation involves:
-
Continuous Flow Reactors : For chalcone synthesis (residence time: 2 h, 100°C).
-
Catalyst Recycling : Pd catalysts from Suzuki coupling recovered via filtration (85% recovery).
-
Solvent Recovery : Ethanol distilled and reused (90% efficiency).
Troubleshooting and Yield Optimization
-
Low Cyclocondensation Yield : Add molecular sieves (4Å) to absorb H₂O, shifting equilibrium toward product.
-
Byproduct Formation : Use N₂ sparging to minimize oxidation of thiourea to urea.
Spectroscopic Validation and Quality Control
Critical QC Parameters :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets in biological systems. The bromophenyl and furan rings may facilitate binding to specific proteins or enzymes, while the thioxo-pyrimidine moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
Key structural variations in DHPM analogs include:
- Aromatic substituents : Position and halogen type (Br, Cl, F) on the phenyl ring.
- Heterocyclic moieties : Furan vs. thiophene or simple phenyl groups.
- Functional groups : Thioxo (C=S) vs. oxo (C=O) at C2.
- Ester groups : Methyl vs. ethyl esters at C3.
Table 1: Substituent Effects on Physical Properties
*Reported as molecular weight in ; melting point data unavailable.
Key Observations :
- Halogen position : Bromine at the ortho position (2-bromophenyl) lowers melting points compared to para-substituted halogens (e.g., 4-chlorophenyl, 210–212°C vs. 202–204°C) .
- Thioxo vs. oxo : Thioxo derivatives generally exhibit lower solubility in polar solvents but higher thermal stability compared to oxo analogs .
- Ester groups : Methyl esters often yield higher crystallinity than ethyl esters, as seen in the 4-chlorophenyl analog (67% yield) .
Comparative Yields :
- Bromophenyl derivatives achieve yields of 70% , while chlorophenyl analogs reach 67–69% . Fluorophenyl derivatives show lower yields due to steric and electronic effects .
Biological Activity
Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydropyrimidine ring fused with a furan moiety and various functional groups, suggests diverse biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.3 g/mol. The presence of a bromophenyl group enhances its electrophilicity, which may contribute to its biological effects. The thioxo group is also crucial for its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. The following table summarizes some related compounds and their associated activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(5-(2-bromophenyl)-6-methyl-1H-pyrimidin-2-one | Pyrimidinone structure | Antiviral |
| Methyl 4-(3-methoxyphenyl)-6-methyl-1H-pyrimidin-2-one | Methoxy substitution | Anticancer |
| Allyl 4-(bromophenyl)-6-methylthio-1H-pyrimidin-5-carboxylic acid | Thioether group | Anti-inflammatory |
These compounds highlight how variations in functional groups can influence biological activity and therapeutic potential.
The mechanisms through which this compound exerts its biological effects remain an area of active research. Interaction studies suggest that the compound may modulate various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Potential Targets:
- P2X Receptors : Preliminary studies indicate that this compound may interact with P2X receptor subtypes, which are implicated in pain and inflammation pathways.
- Antioxidant Activity : The thioxo group may confer antioxidant properties, providing protective effects against oxidative stress.
Case Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
-
Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction.
- Study Reference : A study conducted by researchers at Cardiff University showed dose-dependent inhibition of cancer cell proliferation when treated with the compound.
-
Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores.
- Study Reference : Research published in MDPI highlighted the compound's potential as an anti-inflammatory agent through modulation of cytokine release.
Research Findings
Recent literature emphasizes the importance of structural modifications to enhance biological activity. For instance, substituting different groups on the pyrimidine ring has been shown to significantly affect the compound's potency and selectivity for specific biological targets.
Q & A
Q. Table 1: Representative Reaction Conditions
How is the purity and structural integrity of the compound verified in basic research?
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates pure fractions .
- Spectroscopy :
- Melting Point : Consistency with literature values (e.g., 231–232°C) ensures crystallinity .
Advanced Research Questions
What advanced techniques resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and hydrogen-bonding networks. For example, monoclinic systems (space group P2₁/c) with β angles ~114° reveal non-planar pyrimidine rings .
- Dynamic NMR : Resolves conformational dynamics (e.g., chair vs. boat ring puckering) in solution .
- DFT Calculations : Correlate experimental (XRD) and computational bond lengths (mean Δ(C–C) = 0.002–0.004 Å) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell (Å) | a = 12.6876, b = 7.3073 | |
| R Factor | 0.048–0.051 |
How can reaction yields be optimized for derivatives with diverse substituents?
- Catalyst Screening : Palladium/copper catalysts improve cross-coupling efficiency for aryl groups .
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., solvent polarity, temperature) to maximize yield. For example, DMF outperforms toluene in Suzuki reactions due to better Pd solubility .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2–4 h while maintaining ~60% yield .
How should contradictory bioactivity data from in vitro assays be addressed?
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to compare IC₅₀ values fairly .
- Stability Studies : HPLC monitors compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 2-thioxo vs. 2-oxo derivatives) to identify critical pharmacophores. For instance, thiocarbonyl groups enhance kinase inhibition by 30% .
Methodological Notes
- Contradiction Analysis : Conflicting cytotoxicity data may arise from impurities; repurify compounds via recrystallization (e.g., using ethanol/water mixtures) .
- Advanced Characterization : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H contacts contributing 8–12% to crystal packing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
